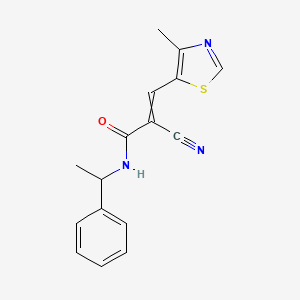

2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide, also known as compound 1, is a small molecule that has been of interest to the scientific community due to its potential applications in drug development. This compound has been shown to have various biological activities, including anti-inflammatory and antitumor effects.

Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

Cyano enamide compounds can engage in various cycloaddition reactions, such as inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions with arynes. These reactions are useful for creating complex molecular structures in synthetic chemistry .

Ring Deconstruction

Under certain conditions, such as oxidative fluorinating conditions, cyano enamides can undergo ring deconstruction to form decarbonylated fluorinated acyclic amines. This process is valuable for the synthesis of complex molecules .

Fischer Indole Synthesis

Cyano enamides can be used in Fischer indole synthesis-type reactions to deconstruct the carbon core and synthesize derivatives of biological molecules like melatonin .

Nazarov-Type Cyclization

Acidic treatment of cyano enamides can lead to Nazarov-type cyclization, forming tricyclic lactams. This reaction is another example of how enamides serve as versatile building blocks in organic synthesis .

β-Arylation

Cyano enamides can undergo β-arylation under copper catalysis, which is a method to introduce aryl groups into molecules. This reaction expands the utility of enamides in medicinal chemistry and drug development .

Anticancer Activity

Some cyano enamide compounds have shown efficacy against cancer cell lines such as Du145 (prostate cancer) and HeLa (cervical cancer), suggesting potential applications in cancer therapy .

These are just a few examples based on the general reactivity and applications of cyano enamide compounds. The specific compound may have similar or additional unique applications in scientific research.

Direct Synthesis of Enamides via Electrophilic Activation of Amides Recent Advances in Cyanamide Chemistry: Synthesis and Applications - MDPI

Eigenschaften

IUPAC Name |

2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11(13-6-4-3-5-7-13)19-16(20)14(9-17)8-15-12(2)18-10-21-15/h3-8,10-11H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZNBVPKDJCSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(4-methyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2897617.png)

![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)

![2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2897620.png)

![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2897621.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)

![3-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl}-4-(2-methoxyethoxy)-N-methyl-N-propylbenzene-1-sulfonamide](/img/structure/B2897628.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)

![1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea](/img/structure/B2897631.png)